N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide
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Overview
Description
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylethyl group and an acetamide moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with diphenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or platinum on carbon can also enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetamide derivatives.
Reduction: Formation of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may act as an inhibitor of aralkylamine dehydrogenase, affecting the metabolism of aromatic amines . Additionally, its interaction with cellular membranes and proteins can influence cell signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl and acetamide moieties but lacks the diphenylethyl group.
4-Methoxyacetanilide: Similar structure but with different substituents on the aromatic ring.
Aceto-p-anisidine: Contains the methoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide is unique due to the presence of the diphenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
93172-52-2 |
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Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-2,2-diphenylethyl]acetamide |
InChI |
InChI=1S/C23H23NO2/c1-17(25)24-23(20-13-15-21(26-2)16-14-20)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22-23H,1-2H3,(H,24,25) |
InChI Key |
IISHLDUVJVXUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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